3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with additional substituents on the phenyl groups
Mechanism of Action
Target of Action
It is known that quinoline-based compounds, such as this one, have been studied for their potential pharmacological effects .
Mode of Action
It is known that quinoline-based compounds interact with cells and have been screened for their efficacy against typical drugs in the market .
Biochemical Pathways
Quinoline-based compounds are known for their diverse pharmacological effects .
Result of Action
It is known that quinoline-based compounds have been screened for their efficacy against typical drugs in the market .
Action Environment
It is known that the synthesis of quinoline-based compounds can be influenced by various factors, including the presence of certain catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Fusing the Pyrazole and Quinoline Rings: The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor, often involving a condensation reaction under reflux conditions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydro-pyrazoloquinoline derivatives.
Substitution: Various substituted pyrazoloquinoline derivatives with different functional groups.
Scientific Research Applications
3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials and dyes due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methyl substituents, resulting in different chemical and biological properties.
8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both methoxy and methyl groups, which enhance its chemical stability and biological activity. This combination of substituents makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-7-10-19(11-8-16)28-25-21-13-17(2)9-12-23(21)26-15-22(25)24(27-28)18-5-4-6-20(14-18)29-3/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPTGXQIPDLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.